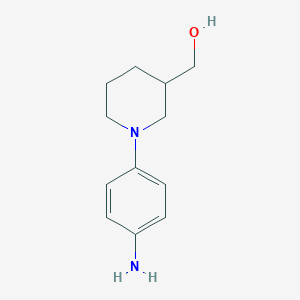

1-(4-Aminophenyl)-3-piperidinemethanol

CAS No.: 211247-50-6

Cat. No.: VC4344927

Molecular Formula: C12H18N2O

Molecular Weight: 206.289

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 211247-50-6 |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.289 |

| IUPAC Name | [1-(4-aminophenyl)piperidin-3-yl]methanol |

| Standard InChI | InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9,13H2 |

| Standard InChI Key | ZPGVLDQXMSGLHG-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C2=CC=C(C=C2)N)CO |

Introduction

Chemical Identification and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [1-(4-Aminophenyl)piperidin-3-yl]methanol | |

| InChIKey | ZPGVLDQXMSGLHG-UHFFFAOYSA-N | |

| SMILES | C1CC(CN(C1)C2=CC=C(C=C2)N)CO | |

| XLogP3 | 1.4 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

The piperidine ring’s conformation and the spatial arrangement of the aminophenyl and hydroxymethyl groups contribute to its physicochemical behavior, including moderate lipophilicity (XLogP3 = 1.4) and solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Physicochemical Properties

Spectroscopic Data

-

NMR/IR: Characteristic peaks for the aromatic amine (N–H stretch ~3300 cm⁻¹), hydroxymethyl (O–H stretch ~3400 cm⁻¹), and piperidine ring vibrations .

-

Mass Spectrometry: Exact mass = 206.1419 Da, consistent with molecular formula C₁₂H₁₈N₂O .

Research Applications

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in neuroactive agents. For example:

-

Dopamine Transporter (DAT) Modulation: Piperidine derivatives are studied for their ability to inhibit monoamine reuptake, a mechanism relevant to treating addiction and depression .

-

Cholinesterase Inhibition: Structural analogs demonstrate potential in Alzheimer’s disease research by enhancing cholinergic signaling.

Chemical Probes

1-(4-Aminophenyl)-3-piperidinemethanol serves as a building block in medicinal chemistry for synthesizing:

-

Ligands for G-protein-coupled receptors (GPCRs).

-

Anticancer agents targeting kinase pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume